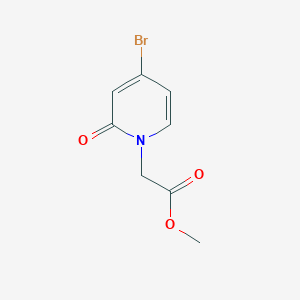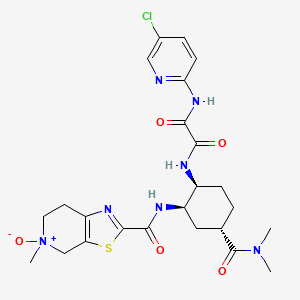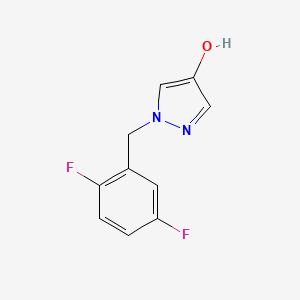
N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride
Overview
Description
N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride, commonly known as DPC or DPCPX, is a selective A1 adenosine receptor antagonist used in scientific research. It has a molecular formula of C12H19Cl2N3O and a molecular weight of 292.2 g/mol .
Synthesis Analysis
The synthesis of compounds similar to N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride involves the use of the pyrrolidine ring, a nitrogen heterocycle . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride is defined by its molecular formula, C12H19Cl2N3O . The compound contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule .Physical And Chemical Properties Analysis
N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride has a molecular weight of 292.2 g/mol . Its physical form is not specified in the search results. The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Polyamide Synthesis and Characterization
Research has explored the synthesis of new polyamides using pyridine derivatives, demonstrating the relevance of pyridine and its derivatives in the development of novel polyamides with specific thermal and solubility properties. For example, novel polyamides containing the pyridyl moiety have been synthesized, showing high yield and solubility in polar solvents. These findings suggest potential applications in materials science, particularly in creating polymers with desired thermal stability and solubility characteristics (Faghihi & Mozaffari, 2008).
Antitubercular Activity
Compounds structurally related to N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride have been investigated for their antitubercular activities. For instance, certain dihydropyridines and pyridine dicarboxamides have shown moderate activity against Mycobacterium tuberculosis, indicating the potential of pyridine derivatives in developing new antitubercular agents (Amini, Navidpour, & Shafiee, 2008).
Molecular Imaging
The synthesis of compounds for molecular imaging, such as cancer tyrosine kinase imaging, involves pyridine carboxamides. These compounds, through specific synthesis methods, can be tagged with radioactive isotopes for positron emission tomography (PET), enhancing the detection and study of cancerous tissues (Wang, Miller, Sledge, & Zheng, 2005).
DNA Recognition and Gene Expression Control
Polyamides containing pyrrole and imidazole units, which are structurally related to pyridine derivatives, have shown the ability to target specific DNA sequences, offering a method to control gene expression. This application is significant in medicinal chemistry, where the regulation of gene expression can lead to new treatments for diseases like cancer (Chavda et al., 2010).
Mechanism of Action
While the specific mechanism of action for N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride is not detailed in the search results, it is known that the compound is a selective A1 adenosine receptor antagonist. This suggests that it likely works by blocking the action of adenosine at the A1 receptor.
properties
IUPAC Name |
N,N-dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-15(2)12(16)11-6-3-5-10(14-11)9-7-4-8-13-9;;/h3,5-6,9,13H,4,7-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVFHVONEZRSGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=N1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434926.png)
![Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate](/img/structure/B1434928.png)
![Ethanone,1-(3-methylbenzo[b]thien-5-yl)-](/img/structure/B1434929.png)


![2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434932.png)


![2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434939.png)
![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434941.png)
![Cyclopentanemethanol, 1-[(ethylamino)methyl]-](/img/structure/B1434944.png)
![2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1434945.png)

